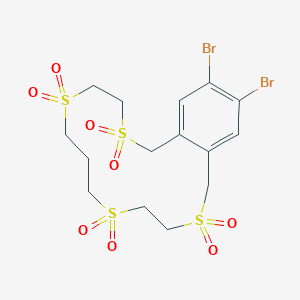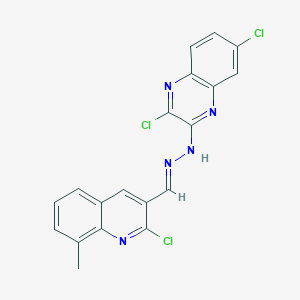
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one, also known as Cl-MDH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavonoids and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is not fully understood. However, it has been proposed that its antioxidant and anti-inflammatory activities are mediated by the activation of various signaling pathways, including the Nrf2 pathway and the NF-κB pathway. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which protect against oxidative stress. Additionally, 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, one limitation of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is its poor solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that mediate its biological activities. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop new formulations of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one that can improve its solubility and bioavailability.
Synthesis Methods
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one can be synthesized by the condensation of 3-chloro-4-methylcatechol and 3,4-dihydroxybenzaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization.
Scientific Research Applications
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to protect against oxidative stress and inflammation, which are implicated in the development of various diseases.
properties
Product Name |
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one |
|---|---|
Molecular Formula |
C10H7ClO4 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
InChI Key |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)